molecular formula C18H17N3O3 B2715501 2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide CAS No. 863001-86-9

2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide

Cat. No.: B2715501
CAS No.: 863001-86-9
M. Wt: 323.352
InChI Key: RHDBNYUXWSUWOZ-UHFFFAOYSA-N
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Description

2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide is a complex organic compound that features an indole moiety, a nitrobenzamide group, and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate . This intermediate can then be further reacted with appropriate reagents to introduce the indole and amide functionalities.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst.

    Substitution: The indole moiety can participate in electrophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-8-14-9-13(6-7-16(14)20-11)10-19-18(22)15-4-3-5-17(12(15)2)21(23)24/h3-9,20H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDBNYUXWSUWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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